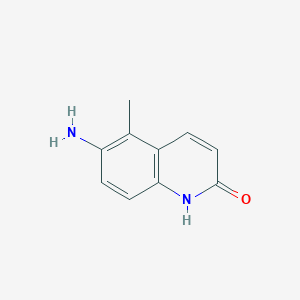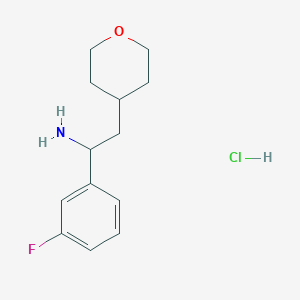![molecular formula C19H15ClN2S B2468473 4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide CAS No. 478047-91-5](/img/structure/B2468473.png)
4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide is a chemical compound commonly used in scientific research. It possesses diverse applications in various fields, including medicinal chemistry, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride and 5,6-dihydrobenzo[h]cinnoline. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol or potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl ether
- 4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl amine
- 4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl ketone
Uniqueness
4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2S/c20-16-9-5-13(6-10-16)12-23-18-11-15-8-7-14-3-1-2-4-17(14)19(15)22-21-18/h1-6,9-11H,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZKLELTGRLSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2468390.png)

![2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B2468393.png)
![N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2468394.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2468396.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2468397.png)

![3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2468402.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2468406.png)
![ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2468407.png)

![1-methanesulfonyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)piperidine-4-carboxamide](/img/structure/B2468411.png)
